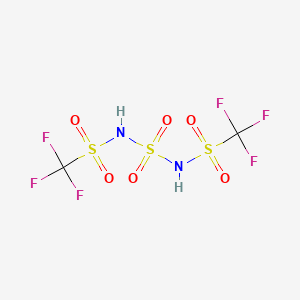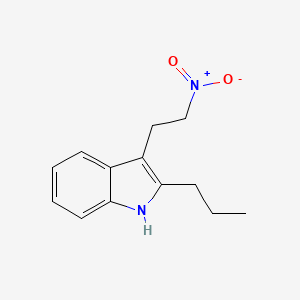
3-(2-Nitroethyl)-2-propyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Nitroethyl)-2-propyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and their significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroethyl)-2-propyl-1H-indole typically involves the reaction of indole derivatives with nitroalkenes. One common method is the Michael addition of nucleophiles to 3-(2-nitrovinyl)indoles under microwave synthesis conditions. This method is highly efficient and does not require the protection of the indole nitrogen atom . Another approach involves the [4+1]-spirocyclization of nitroalkenes to indoles, which provides a convenient route to 2-(1H-indol-2-yl)acetonitriles. this reaction can be complicated by the formation of inert 3-(2-nitroethyl)-1H-indole byproducts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis, such as the Michael addition and spirocyclization reactions, can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Nitroethyl)-2-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using platinum or palladium-catalyzed hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroethyl group.
Common Reagents and Conditions
Oxidation: Platinum or palladium catalysts with hydrogen gas.
Reduction: Hydrogen gas with platinum or palladium catalysts.
Substitution: Nucleophiles generated in the presence of a base from CH acids.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indoles and related compounds.
Applications De Recherche Scientifique
3-(2-Nitroethyl)-2-propyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a synthetic platform for accessing tryptamines and various natural alkaloids.
Biology: Studied for its potential anticancer activity, particularly against drug-resistant cancer cell lines.
Medicine: Investigated for its unique biological properties, including inhibition of cancer cell growth.
Mécanisme D'action
The mechanism of action of 3-(2-Nitroethyl)-2-propyl-1H-indole involves its interaction with molecular targets and pathways in biological systems. The compound’s nitro group can undergo reduction to form amine derivatives, which can then interact with various cellular targets. The exact molecular targets and pathways involved in its biological effects are still under investigation, but it is known to inhibit the growth of cancer cells by inducing apoptosis and other cell death pathways .
Comparaison Avec Des Composés Similaires
3-(2-Nitroethyl)-2-propyl-1H-indole can be compared with other similar compounds, such as:
3-(2-Nitrovinyl)indoles: These compounds are also used as synthetic platforms for accessing tryptamines and natural alkaloids.
3-(2-Nitroethyl)-1H-indole: This compound is a byproduct in the synthesis of 2-(1H-indol-2-yl)acetonitriles and has similar chemical properties.
(3-Indolyl)hydroxamic acids: These compounds have unique anticancer activity and are related to this compound in terms of their biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structural features and chemical properties make it an important subject of study in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
140843-15-8 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
3-(2-nitroethyl)-2-propyl-1H-indole |
InChI |
InChI=1S/C13H16N2O2/c1-2-5-12-11(8-9-15(16)17)10-6-3-4-7-13(10)14-12/h3-4,6-7,14H,2,5,8-9H2,1H3 |
Clé InChI |
GUHNMOXVQQBCAY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C2=CC=CC=C2N1)CC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


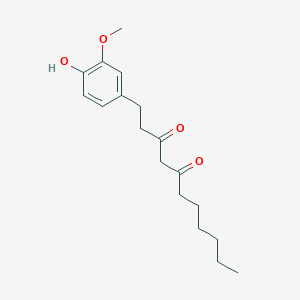

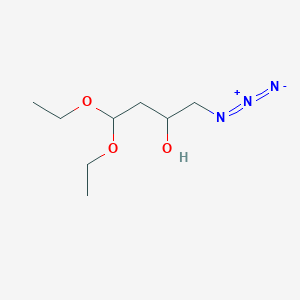
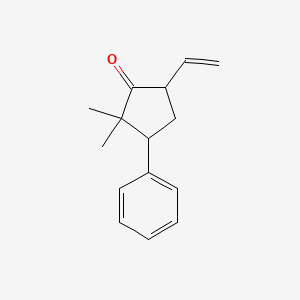
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
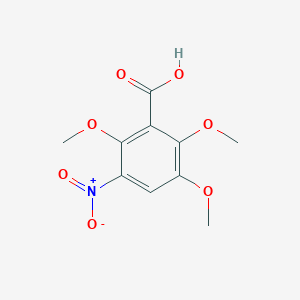
oxophosphanium](/img/structure/B14269673.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
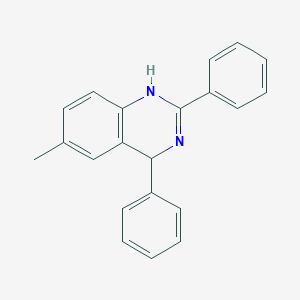
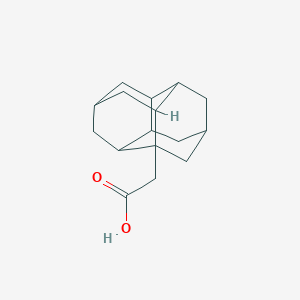
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
